

Physical and chemical properties of Methyl 2-bromopropanoate-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-bromopropanoate-d4

Cat. No.: B12401546

[Get Quote](#)

An In-depth Technical Guide to Methyl 2-bromopropanoate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2-bromopropanoate-d4**. Due to the limited availability of experimental data for this specific deuterated isotopologue, this guide combines data from its non-deuterated analogue with predicted properties and a proposed synthesis route. This document is intended to serve as a valuable resource for researchers utilizing **Methyl 2-bromopropanoate-d4** in drug development, metabolic studies, and as an internal standard in analytical applications.

Core Physical and Chemical Properties

The physical properties of **Methyl 2-bromopropanoate-d4** are expected to be very similar to its non-deuterated counterpart, with the primary difference being its molecular weight.

Table 1: Physical and Chemical Properties

Property	Value (for non-deuterated Methyl 2-bromopropanoate)	Predicted Value (for Methyl 2-bromopropanoate-d4)
Molecular Formula	C ₄ H ₇ BrO ₂	C ₄ H ₃ D ₄ BrO ₂
Molecular Weight	167.00 g/mol	171.03 g/mol
Appearance	Clear, light yellow liquid	Clear, light yellow liquid
Boiling Point	51 °C at 19 mmHg	~51 °C at 19 mmHg
Density	1.497 g/mL at 25 °C	Slightly higher than 1.497 g/mL at 25 °C
Refractive Index (n _{20/D})	1.451	~1.451
Solubility	Insoluble in water	Insoluble in water
Stability	Stable under normal conditions. Sensitive to moisture.	Stable under normal conditions. Sensitive to moisture.

Note: Most of the experimental data presented above is for the non-deuterated Methyl 2-bromopropanoate and should be used as an approximation for the d4 analogue.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to obtain **Methyl 2-bromopropanoate-d4** involves a two-step process starting from commercially available deuterated propionic acid. The proposed pathway is as follows:

- α -Bromination of Propionic-d5 acid via Hell-Volhard-Zelinsky (HVZ) Reaction: This classic reaction is used to selectively brominate the α -carbon of a carboxylic acid.[1][2][3]
- Esterification of 2-Bromopropanoic-d4 acid: The resulting α -bromo acid is then esterified with methanol to yield the final product.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **Methyl 2-bromopropanoate-d4**.

Experimental Protocol: Synthesis of 2-Bromopropanoic-d4 acid

This protocol is adapted from the well-established Hell-Volhard-Zelinsky reaction for the bromination of propanoic acid.[\[4\]](#)

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place Propionic-d5 acid (1 equivalent) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
- Addition of Bromine: Slowly add bromine (1.1 equivalents) to the reaction mixture from the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary.
- Reaction: After the addition is complete, gently heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
- Workup: Cool the reaction mixture to room temperature. The resulting 2-bromopropionyl-d4 bromide can be directly used in the next step or hydrolyzed by the slow addition of water to yield 2-bromopropanoic-d4 acid.
- Purification: The crude 2-bromopropanoic-d4 acid can be purified by distillation under reduced pressure.

Experimental Protocol: Esterification to Methyl 2-bromopropanoate-d4

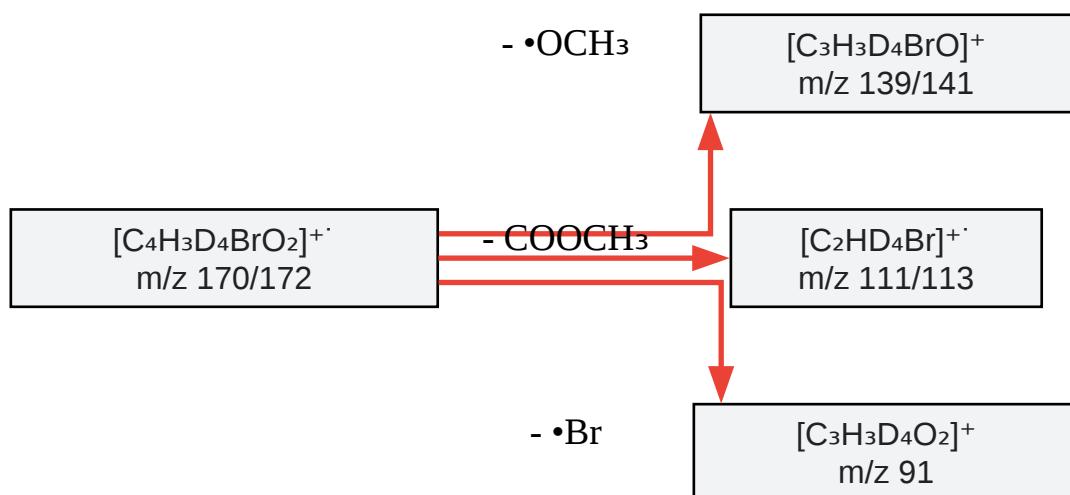
This is a standard Fischer esterification procedure.

- Reaction Setup: In a round-bottom flask, dissolve the crude 2-bromopropanoic-d4 acid (1 equivalent) in an excess of methanol.
- Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.
- Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC.
- Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, **Methyl 2-bromopropanoate-d4**, can be purified by fractional distillation under reduced pressure.

Predicted Spectroscopic Data

The introduction of deuterium atoms will lead to characteristic changes in the NMR and mass spectra of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy


- ^1H NMR: The proton NMR spectrum of **Methyl 2-bromopropanoate-d4** is expected to be significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the α -proton and the methyl protons on the propionate backbone will be absent. The only expected signal will be a singlet for the methyl ester protons (-OCH₃) at approximately 3.7 ppm.
- ^{13}C NMR: The carbon-13 NMR spectrum will show signals for the carbonyl carbon, the α -carbon, the β -carbon, and the methyl ester carbon. The signals for the deuterated carbons (α and β) will be observed as multiplets due to carbon-deuterium coupling and will have a lower intensity.
- ^2H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals for the deuterium atoms at the α and β positions.

Mass Spectrometry (MS)

The mass spectrum of **Methyl 2-bromopropanoate-d4** will show a molecular ion peak that is 4 mass units higher than the non-deuterated compound. Due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br), the molecular ion will appear as a pair of peaks of nearly equal intensity.

- Predicted Molecular Ion (M^+): $[\text{C}_4\text{H}_3\text{D}_4^{79}\text{BrO}_2]^+$ at m/z 170 and $[\text{C}_4\text{H}_3\text{D}_4^{81}\text{BrO}_2]^+$ at m/z 172.

The fragmentation pattern is expected to be similar to the non-deuterated analogue, with fragments containing the deuterated propionate backbone showing a corresponding mass shift.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **Methyl 2-bromopropanoate-d4**.

Mandatory Visualizations

Caption: Chemical structure of **Methyl 2-bromopropanoate-d4**.

Safety Information

Methyl 2-bromopropanoate is a corrosive and flammable liquid. It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe skin and eye burns. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn. The deuterated analogue is

expected to have similar toxicological properties. Refer to the Safety Data Sheet (SDS) for the non-deuterated compound for detailed safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 2. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 3. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of Methyl 2-bromopropanoate-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401546#physical-and-chemical-properties-of-methyl-2-bromopropanoate-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com